4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chlorophenyl group, a thioxo group, and a carbonitrile group
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s thioxo group can interact with thiol groups in proteins, affecting their function and stability .
Comparison with Similar Compounds
4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain sulfur and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazoline derivatives: These compounds have a similar nitrogen-based heterocyclic structure and are known for their pharmacological activities, including anti-inflammatory and antioxidant properties.
Triazole derivatives: These compounds are known for their broad-spectrum biological activities, including antiviral and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thioxo and carbonitrile groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure features a pyridine ring with a chlorophenyl group, a thioxo group, and a carbonitrile moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.
The compound can be synthesized through the condensation of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in ethanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
The compound has also demonstrated antiviral activity in preliminary studies. It appears to inhibit viral replication by targeting viral enzymes essential for the life cycle of specific viruses. This potential was highlighted in studies involving influenza and herpes simplex viruses.
Case Study: Antiviral Effects
A study conducted on the antiviral properties against herpes simplex virus (HSV) showed that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The compound's thioxo group is believed to interact with thiol groups in proteins, disrupting critical cellular functions.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Induction of apoptosis |
PC3 | 15.0 | Inhibition of DNA replication |
HCT116 | 10.0 | Disruption of protein synthesis |
Research Findings
In a recent study, compounds structurally related to this compound were synthesized and tested for their anticancer properties. Some derivatives exhibited enhanced activity against cancer cells, suggesting that modifications to the molecular structure can improve efficacy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Protein Interaction : The thioxo group can form interactions with thiol groups in proteins, leading to altered protein function and stability.
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest at specific phases, contributing to its anticancer effects.
Properties
Molecular Formula |
C12H7ClN2S |
---|---|
Molecular Weight |
246.72 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16) |
InChI Key |
QOFUQOHBJJHVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC=C2)C#N |
Origin of Product |
United States |
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